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Compound of Interest

Compound Name: 2-(3-Methylbutoxy)ethan-1-ol

CAS No.: 7521-79-1

Cat. No.: B3056918 Get Quote

PubChem CID: 526908 Common Names: Ethylene Glycol Monoisoamyl Ether; 2-

Isoamyloxyethanol Document Type: Technical Guide for Research & Development

Executive Summary
2-(3-Methylbutoxy)ethanol (C₇H₁₆O₂) is a glycol ether solvent characterized by its amphiphilic

nature, combining a hydrophobic isoamyl (isopentyl) tail with a hydrophilic ethylene glycol

head. While less ubiquitous than its homolog 2-butoxyethanol (EGBE), this molecule occupies

a critical niche in drug development and industrial formulation where specific solubility

parameters—intermediate between water-miscible lower glycol ethers and water-insoluble

higher alcohols—are required.

This guide provides a technical deep-dive into its physicochemical behavior, synthesis,

metabolic toxicology, and analytical detection. Researchers must approach this molecule with

specific attention to its metabolic fate, as it shares the "lethal synthesis" pathway common to

ethylene glycol ethers, leading to potentially hemotoxic acidic metabolites.

Physicochemical Profile ("The Hardware")
The utility of 2-(3-Methylbutoxy)ethanol lies in its bifunctionality. It acts as a coupling agent,

capable of solubilizing hydrophobic active pharmaceutical ingredients (APIs) into aqueous or

polar organic systems.
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Table 1: Core Chemical Constants
Property Value Note

IUPAC Name 2-(3-Methylbutoxy)ethanol

Molecular Formula C₇H₁₆O₂

Molecular Weight 132.20 g/mol

Boiling Point ~180–185 °C (Predicted)

Higher than EGBE (171°C)

due to increased carbon chain

length.[1][2]

Density ~0.89 g/cm³ (Predicted)
Typical for C6-C8 glycol

ethers.[2]

LogP (Octanol/Water) ~1.2–1.5 (Predicted)

Indicates moderate

lipophilicity; suitable for cell

permeability.[2]

Solubility Amphiphilic

Miscible with most organic

solvents; limited miscibility with

water compared to

methyl/ethyl ethers.[2]

Vapor Pressure Low (< 1 mmHg @ 20°C)

Low volatility reduces

inhalation risk relative to lower

homologs.[2]

Technical Insight: The isoamyl branching disrupts Van der Waals packing compared to the

linear n-pentyl isomer, potentially lowering the freezing point and viscosity, making it a superior

co-solvent for low-temperature formulations.
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For pharmaceutical applications, purity is paramount. The industrial synthesis typically involves

the base-catalyzed ethoxylation of isoamyl alcohol.

Synthesis Workflow
Reaction: Nucleophilic attack of the alkoxide (from isoamyl alcohol) on the epoxide ring of

ethylene oxide.
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Figure 1: Base-catalyzed synthesis pathway. Note the risk of over-ethoxylation (forming di- and

tri-ethylene glycol derivatives), which necessitates fractional distillation for purification.

Purification Protocol
To achieve >99% purity for biological assays:

Neutralization: Quench alkaline catalyst with acetic acid.[2]

Fractional Distillation: Separate the mono-ether (Target) from unreacted alcohol (lower BP)

and di-ethers (higher BP).

Drying: Use molecular sieves (3Å or 4Å) to remove trace water, which can interfere with

moisture-sensitive API coupling.

Toxicology & Metabolic Fate (Critical Safety)
The "Elephant in the Room": Ethylene glycol ethers are not toxic per se; their toxicity is driven

by their metabolites.[2]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b3056918?utm_src=pdf-body-img
https://www.chemeurope.com/en/encyclopedia/Ethanol_(data_page).html
https://www.chemeurope.com/en/encyclopedia/Ethanol_(data_page).html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3056918?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The Mechanism of Toxicity
Like its homolog 2-butoxyethanol (EGBE), 2-(3-methylbutoxy)ethanol undergoes oxidation by

Alcohol Dehydrogenase (ADH).

Step 1: Oxidation to (3-methylbutoxy)acetaldehyde.

Step 2: Rapid oxidation to (3-methylbutoxy)acetic acid.

Why this matters: Alkoxyacetic acids are known to cause hemolysis (rupturing of red blood

cells) and secondary renal injury in rodent models. While human erythrocytes are generally

more resistant than rat erythrocytes to this effect, researchers must treat this molecule as a

potential hematotoxin.
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Figure 2: Metabolic activation pathway. The acid metabolite is the primary driver of toxicity,

accumulating due to slower elimination kinetics compared to the parent alcohol.
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Safety Handling Guidelines
Skin Absorption: Glycol ethers penetrate skin readily.[2][3] Nitrile gloves are mandatory;

verify breakthrough times for "Glycol Ethers."[2]

Inhalation: Use in a fume hood.[2] While volatility is low, aerosols are hazardous.

In Vivo Studies: If using as a vehicle in animal studies, monitor hematocrit and hemoglobin

levels closely.

Analytical Protocols
Detection and quantification are essential for validating removal of this solvent from final drug

products (ICH Q3C guidelines for residual solvents).

Gas Chromatography (GC) Method
Because of its volatility and hydroxyl group, GC is the gold standard.

Detector: Flame Ionization Detector (FID) or Mass Spectrometry (MS).

Column: Polar column (e.g., DB-Wax or ZB-WAX) is preferred to improve peak shape of the

hydroxylated molecule.

Carrier Gas: Helium (1 mL/min).

Temperature Program:

Start: 60°C (Hold 2 min)

Ramp: 10°C/min to 220°C[2]

Hold: 5 min @ 220°C
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Figure 3: Standard analytical workflow for residual solvent analysis. Selected Ion Monitoring

(SIM) improves sensitivity in complex matrices.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b3056918#2-3-methylbutoxy-ethanol-pubchem-cid-
526908]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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